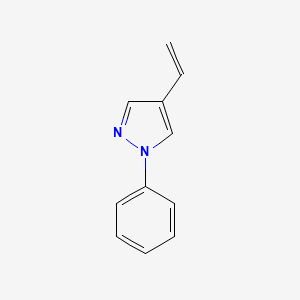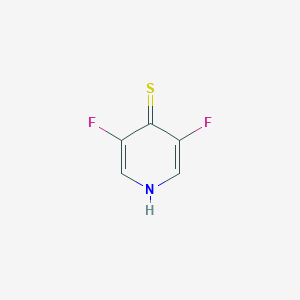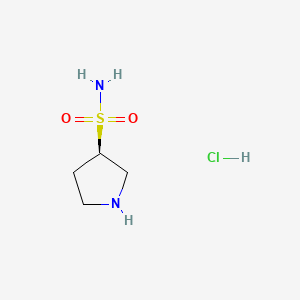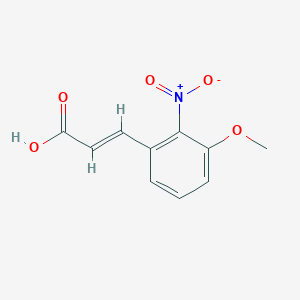
3-(3-Methoxy-2-nitrophenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a phenyl ring attached to a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid typically involves the reaction of 3-methoxy-2-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.
Major Products Formed
Oxidation: 3-(3-hydroxy-2-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(3-methoxy-2-aminophenyl)prop-2-enoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert antimicrobial or anti-inflammatory effects .
類似化合物との比較
Similar Compounds
3-(3-hydroxy-2-nitrophenyl)prop-2-enoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-methoxy-2-aminophenyl)prop-2-enoic acid: Similar structure but with an amino group instead of a nitro group.
3-(3-ethoxy-2-nitrophenyl)prop-2-enoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and biological activities, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C10H9NO5 |
|---|---|
分子量 |
223.18 g/mol |
IUPAC名 |
(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO5/c1-16-8-4-2-3-7(5-6-9(12)13)10(8)11(14)15/h2-6H,1H3,(H,12,13)/b6-5+ |
InChIキー |
MSMFTNWJLRPBHC-AATRIKPKSA-N |
異性体SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])/C=C/C(=O)O |
正規SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


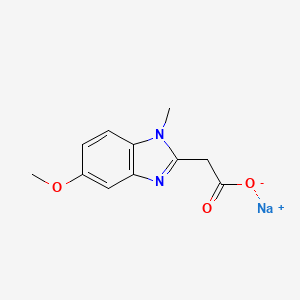
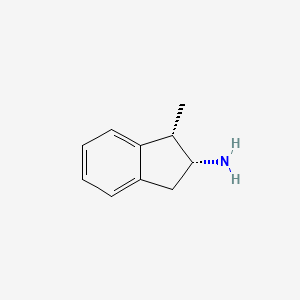
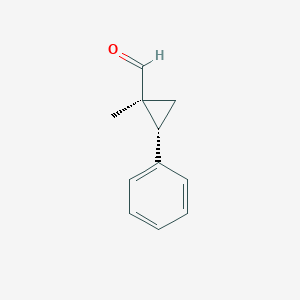
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile](/img/structure/B13583553.png)
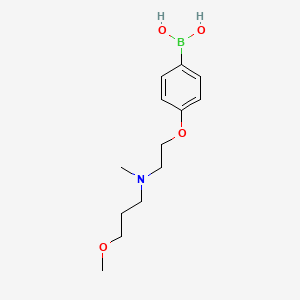
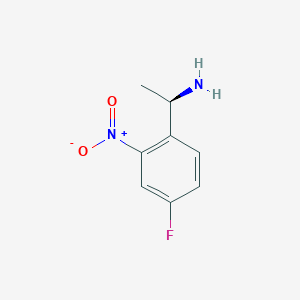
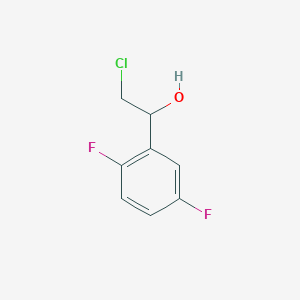
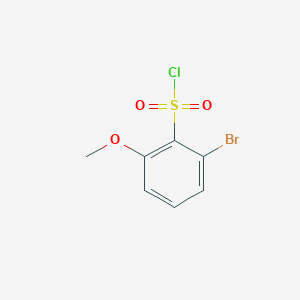
amine](/img/structure/B13583580.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
